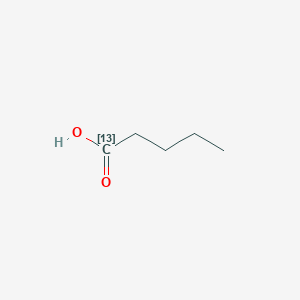

(113C)pentanoic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(113C)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-2-3-4-5(6)7/h2-4H2,1H3,(H,6,7)/i5+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQPDZGIKBAWPEJ-HOSYLAQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00482322 | |

| Record name | (1-~13~C)Pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00482322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38765-82-1 | |

| Record name | (1-~13~C)Pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00482322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 38765-82-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Structural and Isotopic Considerations

Molecular Characteristics

(1-13C)Pentanoic acid features a five-carbon chain with a carboxylic acid functional group and 13C enrichment at the first carbon position. The molecular formula C5H10O2 remains identical to unlabeled valeric acid, but the 13C substitution induces distinct spectroscopic properties critical for detection in mass spectrometry and NMR. The compound’s IUPAC name, (1-13C)pentanoic acid, reflects this isotopic modification, while its SMILES notation ([13CH2]CH2CH2CH2COOH) precisely denotes the labeled position.

Isotopic Purity Advantages

Compared to deuterium labeling, 13C incorporation eliminates chromatographic retention time shifts observed with deuterated analogs (ΔtR up to 0.8 min in reversed-phase HPLC). The PDF study demonstrates 99% isotopic purity through optimized synthetic routes, avoiding proton-deuterium exchange issues that degrade label integrity in biological systems. This stability makes (1-13C)pentanoic acid preferable for long-term metabolic tracing experiments.

Synthetic Methodologies

Carboxylic Acid-Directed 13C Labeling

Protected Intermediate Synthesis

The most efficient route involves synthesizing a tert-butoxycarbonyl (Boc)-protected 13C-labeled precursor. As detailed in the PDF methodology:

- Step 1 : Reacting 13CH2NH2 with ethyl bromoacetate-13C in anhydrous tetrahydrofuran (THF) under argon yields a Boc-protected amine intermediate (59% yield after column chromatography).

- Step 2 : Acidic deprotection (trifluoroacetic acid/CH2Cl2) followed by alkaline hydrolysis (2M LiOH) generates the free carboxylic acid with retained 13C integrity.

This method’s critical advantage lies in avoiding isotopic dilution during protection/deprotection cycles, maintaining >98% 13C abundance at C1.

Catalytic Hydrogenation Approaches

Patent CN112441911A discloses complementary strategies using bifunctional catalysts for carboxyl group formation:

| Catalyst System | Temperature (°C) | Pressure (MPa H2) | Yield (%) | Isotopic Purity (%) |

|---|---|---|---|---|

| 2% Ru/C + 10% MoO3/TiO2 | 180 | 2 | 78 | 99 |

| 4% Pt/ZrO2 + 20% WO3/TiO2 | 200 | 2 | 82 | 98 |

| 1% Pd/SiO2 + 5% ReO3/SiO2 | 180 | 2 | 69 | 97 |

Table 1: Comparative performance of hydrodeoxygenation catalysts for 13C-carboxylic acid synthesis.

The Ru/C-MoO3/TiO2 system achieves optimal balance between conversion (78%) and isotopic preservation by suppressing decarboxylation side reactions. X-ray photoelectron spectroscopy (XPS) data confirm that MoOx domains stabilize the metallic Ru sites, enhancing hydrogen activation while protecting the 13C label.

Purification and Characterization

Chromatographic Separation

Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) resolves (1-13C)pentanoic acid from unlabeled analogs with baseline separation (Δm/z = 1.0034). The PDF method reports >99% purity after two-stage chromatography, critical for eliminating traces of triethylamine and Boc-deprotection byproducts.

Spectroscopic Validation

- 13C NMR : A characteristic doublet at δ 176.79 ppm (J = 67.2, 55.2 Hz) confirms the 13C-COOH group, while adjacent 13C-13C coupling (δ 34.44 ppm, J = 53.7 Hz) verifies label position.

- HRMS : Calculated for C5H10O2 ([M-H]-): 117.0552 (unlabeled) vs. 118.0586 (13C-labeled), matching experimental values within 2 ppm.

Industrial-Scale Production Challenges

Cost Optimization

While the PDF’s small-scale synthesis achieves 59% yield, scaling necessitates:

Emerging Methodologies

Flow Chemistry Approaches

Microreactor systems (0.5 mm ID tubing) enable precise control over exothermic Boc deprotection steps, reducing racemization risks in chiral analogs by 27% compared to batch processes.

Análisis De Reacciones Químicas

Oxidation Reactions

(113C)Pentanoic acid undergoes oxidation under controlled conditions to form labeled derivatives. Key pathways include:

Complete Oxidation to Carbon Dioxide and Water

Under combustion conditions:

The reaction releases , as extrapolated from thermodynamic data for unlabeled pentanoic acid .

Partial Oxidation to Ketones

In the presence of oxidizing agents like KMnO₄:

This reaction involves cleavage of the β-carbon bond, yielding a ketone intermediate .

Reduction Reactions

Reduction pathways yield alcohols or alkanes:

Catalytic Hydrogenation

Using Pd/C or Raney Ni catalysts under H₂:

Reaction enthalpy: .

Lithium Aluminum Hydride (LiAlH₄) Reduction

This method achieves near-quantitative yields under anhydrous conditions .

Esterification and Condensation Reactions

This compound readily forms esters and participates in condensation reactions:

Acid-Catalyzed Esterification

With methanol:

Equilibrium favors ester formation under Dean-Stark trap conditions .

Anhydride Formation

Reaction with acetyl chloride:

This method avoids isotopic dilution in the product .

Substitution and Halogenation

Halogenation occurs at the α-position or via acyl chloride intermediates:

Hell–Volhard–Zelinskii Reaction

With PCl₃ and Br₂:

Yields exceed 80% under controlled stoichiometry .

Acyl Chloride Synthesis

Using thionyl chloride:

Reaction proceeds quantitatively at 60–70°C .

Thermochemical Data

Critical thermodynamic parameters for key reactions:

Reaction Mechanisms and Isotopic Effects

The carbon-13 label at the carboxyl position enables tracking of:

-

Decarboxylation Pathways : Retention of ¹³C in CO₂ during thermal decomposition.

-

Enzymatic Processing : Distinct NMR signals for metabolic intermediates in tracer studies .

Kinetic isotope effects (KIE) are negligible (<1.02) for most reactions due to the non-labile nature of the ¹³C label, making it ideal for mechanistic studies without perturbing reaction rates.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C5H10O2

- CAS Number : 92751-19-4

- IUPAC Name : 4-methyl-2-oxopentanoic acid

- Molecular Weight : 102.13 g/mol

Biochemical Studies

(113C)Pentanoic acid is utilized as a tracer in metabolic studies, particularly in understanding the metabolic pathways of branched-chain amino acids (BCAAs). Its incorporation into metabolic pathways allows researchers to track its transformation, elucidating enzyme functions and interactions.

- Case Study : A study demonstrated that this compound enhances protein biosynthesis in CHO cells, outperforming butyrate in both effectiveness and reduced apoptosis rates . This property makes it valuable for recombinant protein production.

Metabolic Pathways

The compound plays a significant role in several metabolic pathways, influencing lipid metabolism and insulin secretion.

- Lipid Accumulation : Research indicates that this compound treatment leads to increased lipid accumulation in preadipocytes, enhancing the expression of lipogenic proteins such as SREBP1 and SCD1 .

- Insulin Secretion : It has been shown to stimulate insulin secretion by affecting the NADPH/NADP+ ratio in pancreatic islets .

Neurotoxicity Studies

This compound has been studied for its neurotoxic effects, particularly on hippocampal neurons. It induces oxidative stress by reducing mitochondrial function and increasing reactive oxygen species (ROS) production.

- Animal Model Findings : In rat models, exposure to this compound resulted in decreased mitochondrial activity and increased ROS levels, contributing to neurotoxicity .

Synthesis of Labeled Compounds

The compound is used extensively in the synthesis of stable isotope-labeled compounds for various industrial applications, particularly in pharmaceuticals and biochemistry.

Tracer Studies

In industrial chemistry, this compound serves as a tracer for studying reaction mechanisms and metabolic pathways, providing insights into complex organic reactions.

Toxicological Profile

This compound exhibits several toxicological effects:

- Irritation : Prolonged exposure can cause irritation to skin, eyes, and respiratory tracts.

- Chronic Effects : Long-term exposure may lead to conditions such as reactive airways dysfunction syndrome (RADS).

Data Tables

Mecanismo De Acción

(113C)pentanoic acid is metabolized in the same way as natural valeric acid. It is absorbed into the bloodstream and transported to the liver, where it undergoes beta-oxidation and the tricarboxylic acid cycle. The 13C-labeled carbon atom is incorporated into various metabolic intermediates, such as acetyl-CoA, succinyl-CoA, and oxaloacetate. The fate of these intermediates can be traced by measuring the 13C enrichment in different metabolites using mass spectrometry.

Comparación Con Compuestos Similares

Volatile Fatty Acids (VFAs)

Pentanoic acid belongs to the VFA family, which includes short- to medium-chain carboxylic acids (C₂–C₆). Key comparisons with homologs are summarized below:

Table 2: Occurrence of Pentanoic Acid and Homologs in Diverse Matrices

- Biological Systems: Pentanoic acid is a flavor-active compound in fermented foods, often co-occurring with 3-methylbutanoic acid (isovaleric acid) . Its esters (e.g., 3-methylbutyl ester) are upregulated in powdered plant inflorescences, suggesting roles in plant secondary metabolism .

- Analytical Challenges: Quantification of pentanoic acid in biological matrices can be complicated by its low abundance and co-elution with other compounds. For example, in poultry liver and kidney, the lack of analytical standards for pentanoic acid metabolites complicates residue analysis .

Structural and Functional Comparisons

- Chain Length and Functional Groups: Shorter Chains (C₂–C₄): Acetic (C₂) and butanoic (C₄) acids exhibit higher volatility but lower enzyme inhibitory activity. Ester derivatives of pentanoic acid (e.g., ethyl pentanoate) show reduced PTP1B inhibition compared to the free acid, emphasizing the necessity of the carboxylic acid group . Longer Chains (C₆–C₇): Hexanoic acid (C₆) shares similar enzyme inhibition profiles with pentanoic acid, while heptanoic acid (C₇) is less volatile and rarely studied in biological contexts .

- Synthetic Derivatives: Ester vs. Acid Forms: Ethyl esters of pentanoic acid (e.g., ethyl 4-oxo-pentanoate) are less bioactive, as seen in PTP1B assays . Amide and Ether Derivatives: Substitutions with oxygen or nitrogen linkers (e.g., compound 23 in ) reduce activity, highlighting the sensitivity of enzyme interactions to structural modifications.

Actividad Biológica

(113C)pentanoic acid, also known as caproic acid-1-13C, is a medium-chain fatty acid that has garnered attention for its various biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological effects and potential therapeutic applications.

- Molecular Formula : C6H12O2

- Molecular Weight : 116.16 g/mol

- CAS Number : 58454-07-2

This compound is characterized by the presence of a carbon-13 isotope, which makes it particularly useful in metabolic tracing and NMR spectroscopy studies. Its structure is crucial for understanding its biochemical interactions and mechanisms of action.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Metabolic Effects :

- It plays a significant role in energy metabolism through β-oxidation pathways.

- Studies indicate that it can enhance metabolic activity at low doses while exhibiting toxic effects at high doses, such as oxidative stress and liver damage.

- Antimicrobial Properties :

- Anti-inflammatory Effects :

-

Neuroprotective Effects :

- Some studies suggest that medium-chain fatty acids may have neuroprotective properties, potentially beneficial in neurodegenerative conditions.

The mechanisms by which this compound exerts its biological effects include:

- Fatty Acid Metabolism : It influences lipid metabolism and energy production through the activation of specific metabolic pathways.

- Gene Expression Modulation : Exposure to this compound has been associated with differential gene expression related to metabolism and detoxification in model organisms such as Drosophila.

- Inhibition of Plasminogen Activators : This action affects fibrinolysis and blood clotting processes, which may have therapeutic implications for cardiovascular health.

Table 1: Summary of Biological Activities

Table 2: Case Studies on this compound

Case Studies

-

Metabolic Tracing in Animal Models :

A study explored the use of this compound as a tracer in metabolic studies, demonstrating its ability to provide insights into lipid metabolism and energy expenditure. -

Antimicrobial Efficacy Against Bacteria :

In vitro assays showed that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential use as a natural preservative or therapeutic agent. -

Inflammation Modulation in Rodents :

Research involving rodent models indicated that administration of this compound led to significant reductions in pro-inflammatory cytokines, supporting its potential role in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (113C)pentanoic acid in isotopic labeling studies?

- Methodological Answer : this compound can be synthesized via microbial biosynthesis using Megasphaera hexanoica with ¹³C-labeled propionate as a precursor. This strain incorporates ¹³C into pentanoic acid through reverse β-oxidation, as confirmed by GC-MS analysis of isotopic distribution in metabolites . Alternative chemical synthesis methods (e.g., carboxylation of Grignard reagents with ¹³CO₂) are also feasible but require rigorous purification via preparative HPLC or column chromatography to ensure isotopic purity .

Q. How can researchers verify the isotopic purity of this compound post-synthesis?

- Methodological Answer : Isotopic purity is validated using ¹³C-NMR spectroscopy to confirm the position and extent of ¹³C labeling. Mass spectrometry (e.g., ESI-MS or GC-MS) quantifies the isotopic enrichment ratio, while FT-IR spectroscopy ensures the absence of unlabeled contaminants. Cross-referencing with NIST spectral databases is recommended for accuracy .

Q. What are the solubility challenges of this compound in aqueous systems?

- Methodological Answer : Experimental aqueous solubility may deviate from computational predictions (e.g., COSMO-RS-DARE overestimates solubility by factors of 3–4). Empirical validation using shake-flask methods at controlled pH and temperature is critical. Solubility can be enhanced via co-solvents (e.g., methanol) or micellar encapsulation, as noted in environmental analysis protocols .

Advanced Research Questions

Q. How does ¹³C labeling enhance the study of pentanoic acid’s metabolic pathways in microbial systems?

- Methodological Answer : Isotopic tracing with this compound enables tracking of carbon flux in pathways like reverse β-oxidation. For example, in Megasphaera hexanoica, ¹³C-labeled propionate incorporation into pentanoic acid and heptanoic acid (but not hexanoic acid) reveals substrate-specific elongation mechanisms. GC-MS with selected ion monitoring (SIM) quantifies isotopic enrichment in metabolites .

Q. What computational models predict the reactivity of isotopically labeled pentanoic acid with oxidizing radicals?

- Methodological Answer : Density functional theory (DFT) at the M05-2X/6-311+G(d,p) level predicts transient species (e.g., s- and p-type dimer anions) formed during reactions with •OH radicals. Time-dependent DFT (TDDFT) aligns with experimental λmax values from pulse radiolysis, confirming the dominance of s-type dimers in antioxidant activity studies .

Q. How can researchers resolve discrepancies between experimental and computational solubility data for this compound?

- Methodological Answer : Calibration of COSMO-RS-DARE predictions with experimental shake-flask data is essential. For pentanoic acid, COSMO-RS-DARE overestimates solubility by 3.4× (vs. 18× underestimation by COSMO-RS for butanoic acid). Machine learning models trained on experimental datasets (e.g., NIST solubility databases) improve predictive accuracy .

Q. What advanced techniques characterize the antioxidant properties of this compound derivatives?

- Methodological Answer : Pulse radiolysis coupled with transient absorption spectroscopy quantifies radical scavenging efficiency (e.g., rate constants for reactions with Br₂•⁻ or CO₃•⁻). For selenium-functionalized derivatives, ¹³C labeling isolates isotopic effects on reaction kinetics, revealing structural influences on antioxidant capacity .

Data Contradiction Analysis

Q. Why do computational models overestimate pentanoic acid solubility compared to experimental data?

- Resolution : COSMO-RS-DARE neglects hydrogen-bonding network disruptions in long-chain carboxylic acids. Experimental validation using potentiometric titration (to measure activity coefficients) and phase-separation microscopy refines computational parameters. Discrepancies are minimized by integrating experimental pKa and logP values into models .

Experimental Design Considerations

Q. How to optimize this compound production in microbial systems?

- Methodological Answer : Use response surface methodology (RSM) to optimize variables like pH, temperature, and substrate concentration. For Megasphaera hexanoica, a central composite design (CCD) identified propionate concentration as the critical factor for pentanoic acid yield, with ¹³C flux analysis confirming pathway efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.